

An In-Depth Technical Guide to siRNA Technology for Gene Knockdown

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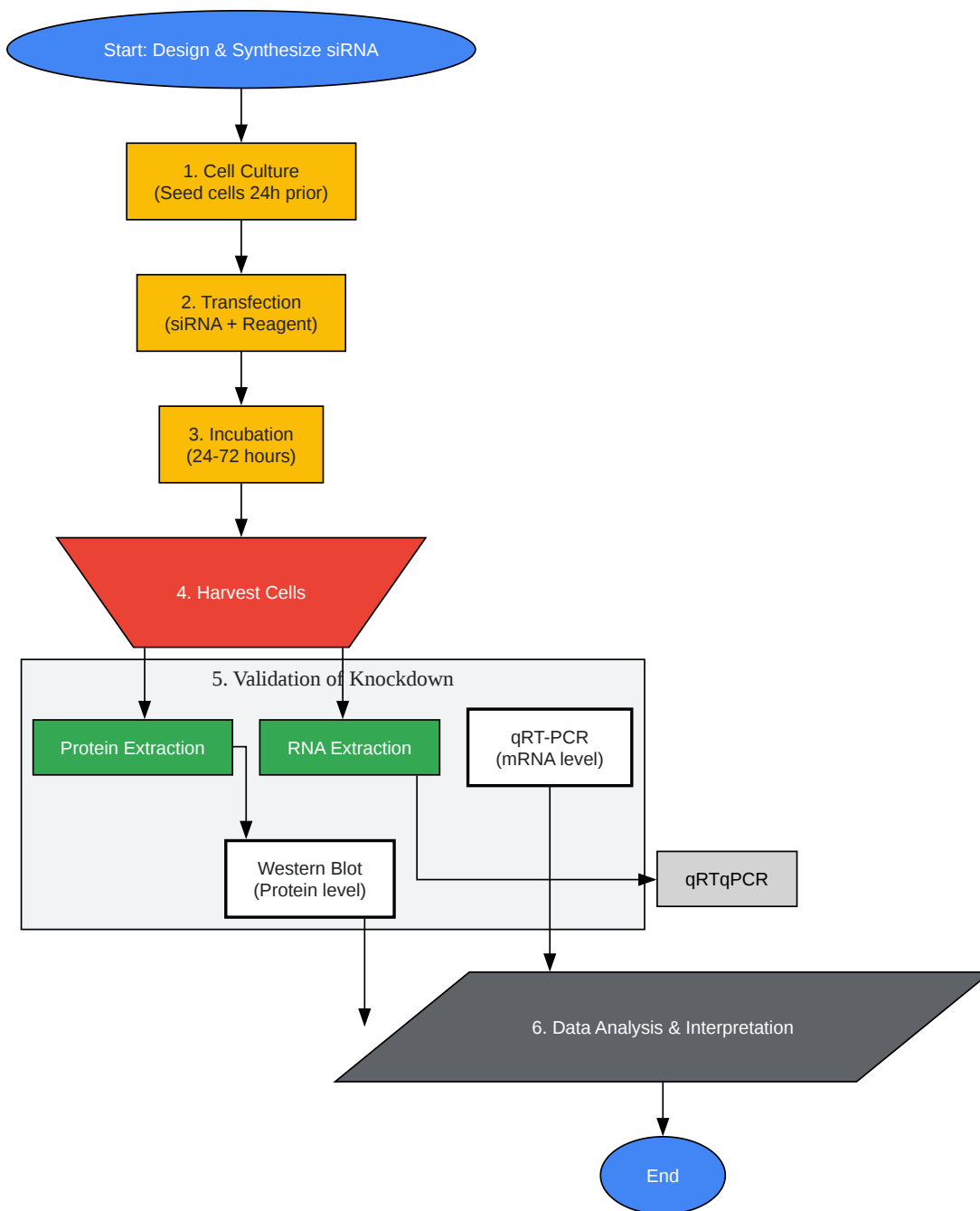
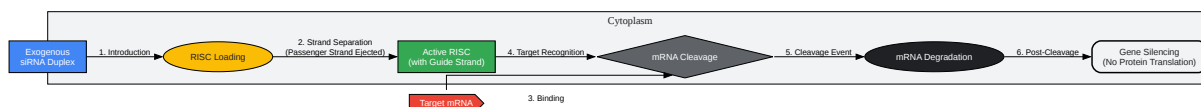
Introduction to Small Interfering RNA (siRNA) Technology

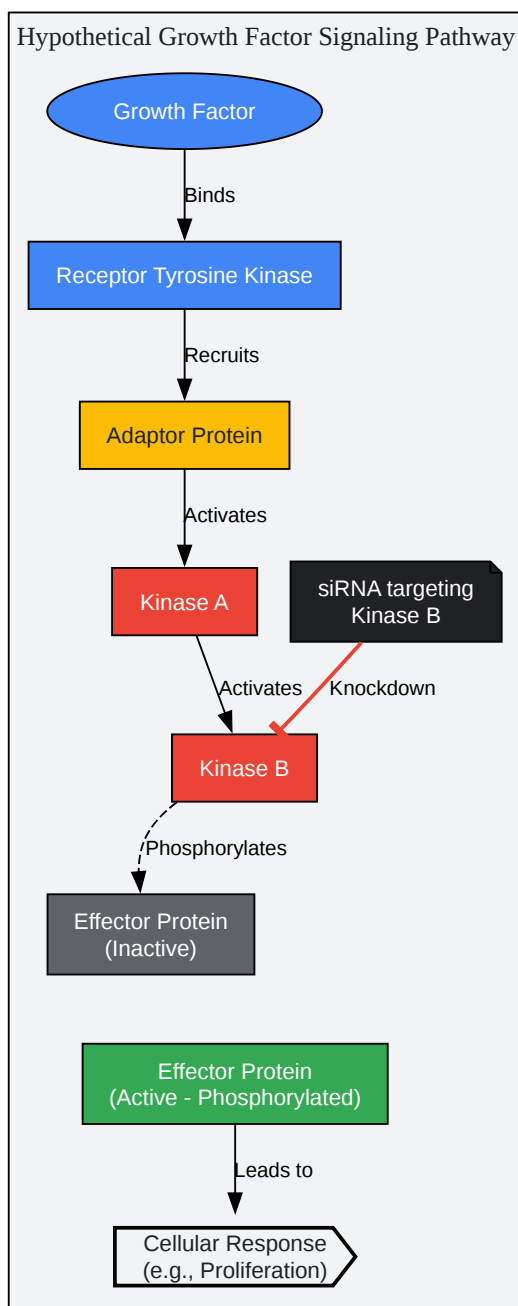
Small interfering RNA (siRNA), a class of double-stranded RNA molecules typically 20-24 base pairs in length, has emerged as a powerful tool for inducing transient silencing of specific genes.[1][2] This process, known as RNA interference (RNAi), leverages the cell's natural gene regulatory machinery to degrade target messenger RNA (mRNA), thereby preventing its translation into protein.[2][3] The specificity and efficiency of siRNA-mediated gene knockdown have made it an indispensable technique in functional genomics for elucidating gene function and a promising therapeutic modality for a wide range of diseases.[2][4][5] Since the first approval of an siRNA-based drug, Patisiran, in 2018, the field has seen a growing pipeline of therapeutics for various genetic and metabolic disorders.[5]

The Core Mechanism of RNA Interference (RNAi)

The gene silencing effect of siRNA is mediated by the RNA-induced silencing complex (RISC), a key component of the cell's RNAi pathway.[2][3] The process can be broken down into several key steps:

- **Introduction of siRNA:** Exogenously synthesized siRNA duplexes are introduced into the cytoplasm of the target cell.[3]
- **RISC Loading:** The siRNA duplex is recognized and loaded into the RISC.
- **Strand Separation:** The RISC's helicase activity unwinds the siRNA duplex. The passenger (sense) strand is cleaved and discarded, while the guide (antisense) strand is retained.[1]
- **Target Recognition:** The guide strand, now part of the active RISC, scans the cytoplasm for mRNA molecules with a complementary sequence.[1][6]
- **mRNA Cleavage:** Upon finding a perfectly complementary target mRNA, the Argonaute-2 (Ago2) protein within the RISC cleaves the mRNA.[7]
- **Gene Silencing:** The cleaved mRNA is subsequently degraded by cellular exonucleases, leading to a significant reduction in the synthesis of the target protein.[2][3]





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